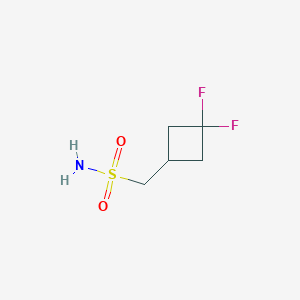

(3,3-Difluorocyclobutyl)methanesulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3,3-difluorocyclobutyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2S/c6-5(7)1-4(2-5)3-11(8,9)10/h4H,1-3H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRXSEVVBUGDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the Sulfonamide Moiety in Contemporary Chemical Biology and Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) has a storied history in medicinal chemistry, beginning with the discovery of sulfonamide antibacterial drugs, which were the first broadly effective systemic antibacterial agents and heralded the age of antibiotics. whiterose.ac.uk This functional group is a cornerstone in the design of a wide array of therapeutic agents due to its unique chemical properties and ability to participate in key biological interactions. nih.gov

Sulfonamides are present in a multitude of clinically approved drugs, demonstrating a remarkable range of biological activities. nih.gov Beyond their initial use as antibacterial agents, they are integral components of drugs for treating a variety of conditions, including inflammatory diseases, cancer, viral infections, and cardiovascular disorders. nih.gov The therapeutic diversity of sulfonamides is a testament to their ability to act as bioisosteres for other functional groups, such as carboxylic acids, and their capacity to form strong hydrogen bonds, which facilitates binding to biological targets. openaccesspub.org

The sulfonamide group's utility extends to its role as a versatile synthetic handle and a key pharmacophore in drug design. researchgate.net Its chemical stability and the ability to readily modify its structure allow for the fine-tuning of a molecule's physicochemical properties, such as solubility and acidity, which are critical for optimizing drug-like characteristics. nih.govresearchgate.net The continued prevalence of the sulfonamide moiety in newly developed therapeutic candidates underscores its enduring importance in medicinal chemistry. nih.govresearchgate.net

Contextualizing the 3,3 Difluorocyclobutyl Motif in Modern Drug Design and Discovery

The strategic incorporation of fluorine into drug candidates has become a powerful and widely adopted strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. nih.govbeilstein-journals.org Among the various fluorinated motifs, the 3,3-difluorocyclobutyl group has garnered significant attention as a valuable building block for several reasons. enamine.netnih.gov

The introduction of a gem-difluoro group onto a cyclobutane (B1203170) ring imparts a unique combination of properties. It can significantly influence a molecule's lipophilicity, metabolic stability, and conformational preferences, all of which are critical determinants of a drug's efficacy and pharmacokinetic behavior. researchgate.netnih.gov The 3,3-difluorocyclobutyl motif can serve as a bioisosteric replacement for other common chemical groups, such as gem-dimethyl or carbonyl groups, offering a way to modulate a compound's properties while maintaining or improving its biological activity. chemrxiv.org

Research has demonstrated that the incorporation of the 3,3-difluorocyclobutyl moiety can lead to improved metabolic stability by blocking sites of oxidative metabolism. nih.gov Furthermore, the polarity introduced by the two fluorine atoms can enhance interactions with biological targets and improve aqueous solubility, which is often a challenge in drug development. nih.govfrontiersin.org The rigid, three-dimensional structure of the cyclobutane ring can also help to lock in a desired conformation for optimal binding to a target protein. researchgate.netresearchgate.net The growing availability of synthetic methods to create 3,3-difluorocyclobutyl-containing building blocks has further fueled its application in drug discovery programs. enamine.netresearchgate.net

Overview of 3,3 Difluorocyclobutyl Methanesulfonamide As a Molecular Entity and Building Block

Strategic Approaches to the 3,3-Difluorocyclobutyl Core Synthesis

Cyclobutane (B1203170) Ring Construction Strategies

The formation of the cyclobutane skeleton, a strained four-membered ring, can be accomplished through various synthetic routes, with [2+2] cycloaddition reactions being a prominent method. nih.gov These reactions involve the combination of two two-carbon units to form the four-membered ring. For instance, the cycloaddition of allenes with appropriate reaction partners under hyperbaric conditions can yield cyclobutane cores that can be further functionalized. ru.nlresearchgate.net

Another significant strategy involves the use of pre-existing four-membered rings that are then modified. A common precursor is a cyclobutanone (B123998) derivative, such as diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, which provides a scaffold for the subsequent introduction of the fluorine atoms. google.com Ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) also offer a reliable method for generating functionalized cyclobutanes with good control over stereochemistry. nih.gov

Stereoselective and Regioselective Difluorination Methods

With the cyclobutane core in place, the introduction of the two fluorine atoms at the C3 position must be precise.

Regioselective Difluorination: A widely used and effective method for achieving regioselectivity is the deoxofluorination of a 3-keto-cyclobutane precursor. This reaction specifically targets the carbonyl group, replacing the oxygen atom with two fluorine atoms. Reagents such as morpholinosulfur trifluoride (Morph-DAST) are employed for this transformation. researchgate.net This method ensures that the difluorination occurs exclusively at the desired C3 position.

Stereoselective Synthesis: For the synthesis of chiral 3,3-difluorocyclobutane derivatives, more advanced strategies are required. One such approach is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. researchgate.netnih.govbohrium.com This method allows for the creation of chiral centers on the cyclobutane ring with high enantioselectivity, leading to the formation of enantioenriched fluorinated cyclobutane building blocks. researchgate.netnih.govbohrium.com

Installation of the Methanesulfonamide (B31651) Group

The introduction of the methanesulfonamide group is typically achieved in a two-step sequence: the formation of a sulfonyl fluoride (B91410) intermediate, followed by its reaction with an amine.

Formation of Sulfonamide Linkages from Precursors (e.g., (3,3-Difluorocyclobutyl)methanesulfonyl Fluoride)

The precursor, (3,3-Difluorocyclobutyl)methanesulfonyl fluoride, is a key intermediate. While its direct synthesis is not extensively documented, a logical and effective route involves the conversion of the corresponding alcohol, (3,3-difluorocyclobutyl)methanol. nih.gov This alcohol can be transformed into a sulfonyl chloride, which is then converted to the more stable sulfonyl fluoride. researchgate.net Alternative methods include the direct conversion of sulfonic acids to sulfonyl fluorides using reagents like Xtalfluor-E® or thionyl fluoride. nih.govrsc.org

Once the (3,3-Difluorocyclobutyl)methanesulfonyl fluoride is obtained, the final step is the formation of the sulfonamide bond. Sulfonyl fluorides are generally more stable and less reactive than their chloride counterparts, often requiring activation for efficient reaction. acs.org A highly effective method for this transformation is the use of a Lewis acid catalyst, such as calcium triflimide [Ca(NTf₂)₂], which activates the sulfonyl fluoride towards nucleophilic attack by ammonia (B1221849) or an amine. acs.orgtheballlab.com

Optimization of Reaction Conditions for Yield and Purity

The reaction to form the sulfonamide linkage from the sulfonyl fluoride has been a subject of optimization studies to maximize yield and purity. The choice of Lewis acid and solvent plays a crucial role.

Lewis Acid Optimization: Initial screenings have shown that divalent second group metal triflimides, particularly Ca(NTf₂)₂ and Ba(NTf₂)₂, are superior Lewis acids for this transformation, affording higher yields compared to monovalent cationic triflimides. theballlab.com

Solvent Effects: The choice of solvent significantly impacts the reaction efficiency. Sterically hindered alcohols like tert-amyl alcohol and tert-butanol (B103910) have been found to provide the highest yields. In contrast, polar aprotic solvents such as acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) lead to a significant drop in conversion, while nonpolar solvents like toluene (B28343) give moderate yields. theballlab.com

Below is an interactive data table summarizing the optimization of the sulfonamide formation reaction.

| Entry | Lewis Acid (1 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | t-amylOH | 60 | 24 | <5 |

| 2 | Ca(NTf₂)₂ | t-amylOH | 60 | 24 | 85 |

| 3 | Mg(NTf₂)₂ | t-amylOH | 60 | 24 | 78 |

| 4 | Ba(NTf₂)₂ | t-amylOH | 60 | 24 | 82 |

| 5 | Ca(OTf)₂ | t-amylOH | 60 | 24 | 20 |

| 6 | Ca(NTf₂)₂ | MeCN | 60 | 24 | 35 |

| 7 | Ca(NTf₂)₂ | DMF | 60 | 24 | <10 |

| 8 | Ca(NTf₂)₂ | Toluene | 60 | 24 | 55 |

| 9 | Ca(NTf₂)₂ | t-BuOH | 60 | 24 | 83 |

This data is representative of typical optimization studies for the synthesis of sulfonamides from sulfonyl fluorides and may not reflect the exact conditions for this compound. theballlab.com

Synthesis of Key Intermediates for Advanced Derivatization

The synthesis of advanced analogues of this compound relies on the availability of versatile key intermediates. One such important intermediate is 3,3-difluorocyclobutanol. nih.gov This compound can be synthesized and then subjected to a variety of transformations to introduce different functional groups on the cyclobutane ring, allowing for the creation of a library of derivatives. ru.nlresearchgate.net

Another crucial building block is (3,3-difluorocyclobutyl)methanol, which serves as the starting point for the introduction of the methanesulfonamide side chain. nih.gov The ability to synthesize these intermediates in high purity and on a larger scale is essential for exploring the structure-activity relationships of this class of compounds.

Preparation of Substituted (3,3-Difluorocyclobutyl)methyl Amines

The synthesis of the core amine is a critical first step. An efficient, scalable approach to substituted 3,3-difluorocyclobutane building blocks has been developed. researchgate.net The general strategy often begins with a commercially available or readily prepared cyclobutanone derivative.

A key transformation in these synthetic sequences is the deoxofluorination of a corresponding ketone. For instance, the synthesis of (3,3-difluorocyclobutyl)methanamine (B1419847) can be achieved from 3-(hydroxymethyl)cyclobutanone. The hydroxyl group is first protected, followed by deoxofluorination of the ketone functionality to install the gem-difluoro group. Subsequent manipulation of the protected hydroxymethyl group, such as conversion to an azide (B81097) followed by reduction, yields the desired primary amine.

The table below summarizes key intermediates and the transformations involved in a typical synthetic pathway.

| Starting Material | Key Intermediate | Key Transformation(s) | Product |

| 3-Oxocyclobutane-1-carboxylic acid | 3,3-Difluorocyclobutane-1-carboxylic acid | Deoxofluorination | (3,3-Difluorocyclobutyl)methanamine |

| (3-Oxocyclobutyl)methanol | (3,3-Difluorocyclobutyl)methanol | Deoxofluorination, Tosylation, Azide displacement, Reduction | (3,3-Difluorocyclobutyl)methanamine |

This modular approach allows for the preparation of various substituted amines by starting with appropriately functionalized cyclobutanones.

Routes to N-Substituted Sulfonamide Precursors

The sulfonamide functional group is a cornerstone of many pharmaceutical compounds. nih.gov The most common and direct method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

For the synthesis of this compound, the key precursors are (3,3-difluorocyclobutyl)methanamine (prepared as described in 2.3.1) and methanesulfonyl chloride.

General Reaction Scheme: (3,3-Difluorocyclobutyl)methanamine + Methanesulfonyl Chloride → (in the presence of a base like triethylamine (B128534) or pyridine) → this compound

To generate N-substituted analogues, two primary strategies can be employed:

Starting with a substituted amine: A pre-functionalized amine, such as N-methyl-(3,3-difluorocyclobutyl)methanamine, can be reacted with the desired sulfonyl chloride.

Post-synthesis modification: The parent sulfonamide, which contains an acidic N-H proton, can be deprotonated with a suitable base and subsequently reacted with an electrophile (e.g., an alkyl halide) to install a substituent on the nitrogen atom. This is discussed further in section 2.4.2.

The choice of sulfonyl chloride can also be varied to introduce diversity. A range of alkyl and aryl sulfonyl chlorides are commercially available or can be synthesized, allowing for the preparation of a wide library of sulfonamide precursors.

Diversity-Oriented Synthesis of this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse and complex small molecules for biological screening. nih.govlongdom.org Applying DOS principles to the this compound scaffold allows for the systematic exploration of the surrounding chemical space to identify novel compounds with desirable biological activities. nih.gov This can be achieved by modifying different parts of the core molecule.

Functionalization of the Cyclobutyl Ring System

Introducing substituents onto the cyclobutyl ring can significantly impact a molecule's spatial arrangement and interaction with biological targets. Functionalization can be achieved either by starting with a pre-functionalized cyclobutane precursor or by late-stage modification of the ring.

While direct C-H functionalization of the 3,3-difluorocyclobutyl ring can be challenging, synthetic strategies can be designed to incorporate functionality at other positions. For example, starting with a 3,3-difluoro-1,1-cyclobutanedimethanol derivative allows for the differential functionalization of the two hydroxyl groups, leading to derivatives with substituents at the C1 position.

Another approach involves leveraging the reactivity of related strained ring systems. Methodologies developed for the functionalization of gem-difluorocyclopropanes, which proceed via ring-opening, can inspire routes to access functionalized monofluoro-cyclobutyl derivatives. researchgate.net

| Strategy | Example Precursor | Potential Functionalization |

| Synthesis from substituted starting materials | 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid | Installation of diverse groups at the C1 position. |

| Ring-opening of related systems | gem-Difluorobicyclobutanes | [4+2] or [2+2] cycloadditions to build more complex fused systems. |

Modifications at the Sulfonamide Nitrogen Atom

The sulfonamide nitrogen provides a reliable handle for introducing molecular diversity. The acidic proton on an unsubstituted or monosubstituted sulfonamide can be removed by a base, and the resulting anion can be reacted with a variety of electrophiles.

Common modifications include:

Alkylation: Reaction with alkyl halides or tosylates to introduce linear, branched, or cyclic alkyl groups.

Arylation: Transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylsulfonamides.

These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them well-suited for the construction of large compound libraries. mskcc.org

Integration into Polycyclic and Heterocyclic Frameworks

Incorporating the this compound scaffold into more complex, sp³-rich polycyclic and heterocyclic frameworks is a key strategy for exploring novel chemical space. nih.govnih.gov This approach increases the three-dimensionality of the molecules, which can lead to improved selectivity and pharmacological properties. uvic.ca

Strategies for integration often employ a "build/couple/pair" algorithm, where the core scaffold is one of the building blocks. nih.gov

Possible Cyclization Strategies:

| Cyclization Type | Required Functionality on Scaffold | Reaction Partner | Resulting Framework |

| Intramolecular Nucleophilic Substitution | A nucleophile (e.g., amine) and an electrophile (e.g., alkyl halide) on different parts of the molecule. | - | Fused or spirocyclic ring systems. |

| Ring-Closing Metathesis (RCM) | Two terminal alkene groups. | Grubbs' catalyst | Macrocycles or fused rings containing double bonds. |

| Pauson-Khand Reaction | An alkyne and an alkene. | Cobalt or other metal carbonyls | Fused cyclopentenone systems. researchgate.net |

| Azide-Alkyne Cycloaddition | An azide and a terminal alkyne. | Copper(I) or Ruthenium catalysts | Triazole-containing polycyclic systems. researchgate.net |

For example, a derivative of (3,3-difluorocyclobutyl)methanamine could be acylated with a carboxylic acid containing a terminal alkyne. A second functional handle elsewhere on the molecule, such as an azide, could then participate in an intramolecular cycloaddition to form a complex, fused heterocyclic system. researchgate.net These advanced synthetic methods enable the transformation of a simple difluorocyclobutyl core into a diverse collection of intricate, three-dimensional structures. nih.gov

Influence of the 3,3-Difluorocyclobutyl Substituent on Molecular Recognition and Target Binding

The 3,3-difluorocyclobutyl substituent is a key feature that can profoundly influence a molecule's pharmacological profile. The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate physicochemical properties. The gem-difluoro group, in particular, offers several advantages. It is a non-hydrolyzable and metabolically stable mimic of a carbonyl group, which can alter the electronic properties of the cyclobutyl ring.

The Role of the Methanesulfonamide Moiety in Ligand-Protein Interactions

The methanesulfonamide moiety is a versatile functional group widely utilized in medicinal chemistry due to its ability to engage in multiple key interactions with protein targets. nih.gov It is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a nitrogen atom and a methyl group. This arrangement allows the sulfonamide to act as a potent hydrogen bond acceptor through its two oxygen atoms and as a hydrogen bond donor via the N-H group. nih.gov

Systematic Exploration of Substituent Effects on Biological Activity

A systematic exploration of substituent effects on the this compound framework is essential for optimizing biological activity. This process typically involves synthesizing a library of analogues where specific parts of the molecule are varied to probe the chemical space around the core structure. For instance, modifications could be made to the alkyl group of the sulfonamide (replacing methyl with ethyl, propyl, etc.) or by introducing substituents at other positions on the cyclobutyl ring.

The goal is to build a quantitative understanding of how changes in steric bulk, electronics, and lipophilicity affect target affinity and selectivity. Structure-activity relationship studies are pivotal in developing new anticancer agents by modifying molecular structures to enhance pharmacological activity. researchgate.net The data gathered from these studies, often expressed as IC₅₀ or Kᵢ values, are used to construct SAR models that guide the design of more potent and specific compounds.

Table 1: Hypothetical SAR Data for Analogues of this compound

| Compound ID | R Group (on Sulfonamide) | Target IC₅₀ (nM) | Notes |

| 1 | -CH₃ | 150 | Parent compound. |

| 2 | -CH₂CH₃ | 220 | Slight increase in bulk decreases activity. |

| 3 | -H | 500 | Unsubstituted sulfonamide shows lower potency. |

| 4 | -CH(CH₃)₂ | 450 | Increased steric hindrance significantly reduces activity. |

| 5 | -Cyclopropyl | 125 | Small, rigid ring is well-tolerated and slightly improves potency. |

Bioisosteric Replacements in the this compound Framework

Bioisosteric replacement is a fundamental strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties while retaining the primary biological activity. tandfonline.com This involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties. drughunter.com

Amides are one of the most common functional groups in screening collections, but they are often susceptible to enzymatic hydrolysis in vivo. cambridgemedchemconsulting.com Sulfonamides are frequently considered as bioisosteres for amides to enhance metabolic stability. cambridgemedchemconsulting.com While both groups can participate in hydrogen bonding, they possess distinct differences in their geometry, acidity, and electronic properties.

Sulfonamides are generally more acidic than amides and have a more tetrahedral geometry around the sulfur atom, compared to the planar nature of the amide bond. tandfonline.com This geometric difference can alter the orientation of substituents and affect how the molecule fits into a binding pocket. The replacement of an amide with a sulfonamide has been shown in some cases to retain or even enhance biological activity. researchgate.net However, in other instances, this substitution can lead to a complete loss of potency, highlighting that the success of this bioisosteric swap is highly dependent on the specific protein target and its binding site environment. nih.gov For example, in the development of Cav2.2 channel inhibitors, replacing a key sulfonamide with an amide resulted in a total loss of potency. nih.gov

Table 2: Comparison of Sulfonamide and Amide Properties

| Property | Sulfonamide (-SO₂NHR) | Amide (-CONHR) |

| Geometry | Tetrahedral at Sulfur | Planar |

| Acidity (pKa) | ~9-10 (weaker acid) | Generally neutral |

| H-Bonding | 2 Acceptors (O), 1 Donor (NH) | 1 Acceptor (O), 1 Donor (NH) |

| Metabolic Stability | Generally high | Susceptible to hydrolysis |

| Solubility | Can cause solubility issues cambridgemedchemconsulting.com | Variable |

Beyond the amide group, several other functional groups can serve as bioisosteres for the sulfonamide moiety, each with potential benefits and drawbacks. The choice of a replacement is guided by the desire to address specific liabilities of the parent molecule, such as poor metabolic stability, low solubility, or off-target effects. tandfonline.com

Computational and Theoretical Investigations on 3,3 Difluorocyclobutyl Methanesulfonamide Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

These simulations can reveal key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, between the ligand and the amino acid residues in the active site of a protein. rjptonline.org For instance, the fluorine atoms of the difluorocyclobutyl group can participate in favorable interactions with the protein backbone or side chains, enhancing the binding affinity. The sulfonamide portion is also a common hydrogen bond donor and acceptor, further anchoring the ligand in the binding pocket.

By analyzing the docking poses and scoring functions, researchers can predict which derivatives of (3,3-difluorocyclobutyl)methanesulfonamide are likely to have higher activity, thus prioritizing synthetic efforts. researchgate.net The results of molecular docking studies are often presented in tables that summarize the binding energies and key interacting residues for a series of compounds.

Table 1: Example of Molecular Docking Results for a Series of Inhibitors

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Inhibitor A | Kinase B | -9.8 | Lys745, Glu762, Met793 |

| Inhibitor C | Demethylase D | -8.5 | His564, Tyr568, Trp571 |

Note: This table is illustrative and does not represent actual data for a specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netjmaterenvironsci.com These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. jmaterenvironsci.com

For derivatives of this compound, QSAR studies can help identify the key structural features that are important for their biological effect. qub.ac.uk Descriptors used in these models can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. The difluorocyclobutyl group, for example, can influence descriptors related to molecular shape, volume, and lipophilicity.

Once a predictive QSAR model is established and validated, it can be used to estimate the activity of newly designed compounds before they are synthesized, saving time and resources. jmaterenvironsci.comresearchgate.net This predictive capability is a cornerstone of modern drug design, allowing for the rational optimization of lead compounds. nih.govnih.gov

Conformational Analysis of the Difluorocyclobutyl Ring in Biological Contexts

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. nih.gov The difluorocyclobutyl ring is not planar and can adopt different puckered conformations. acs.org Computational methods, such as molecular mechanics and quantum mechanics, can be used to determine the relative energies of these different conformations and to understand how the ring's flexibility might influence its interaction with a biological target. mdpi.commdpi.com

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a powerful means to study the mechanisms of chemical reactions at the atomic level. researchgate.netrsc.org For the synthesis of compounds containing the this compound group, theoretical calculations can be used to investigate the energy profiles of different reaction pathways, identify transition states, and understand the role of catalysts. rsc.org

This knowledge can be invaluable for optimizing reaction conditions, improving yields, and even designing novel synthetic routes. researchgate.net For example, density functional theory (DFT) calculations can be employed to model the steps involved in the introduction of the difluorocyclobutyl group into a molecule, providing insights that are often difficult to obtain through experimental means alone. rsc.org

Applications of 3,3 Difluorocyclobutyl Methanesulfonamide As a Molecular Scaffold in Medicinal Chemistry

Targeting Specific Protein Families and Pathways

Glycogen Synthase Kinase 3 (GSK3) Inhibition Studies

There is no publicly available research detailing the synthesis, evaluation, or inhibitory activity of (3,3-Difluorocyclobutyl)methanesulfonamide as an inhibitor of Glycogen Synthase Kinase 3 (GSK3). While GSK3 is a significant target in drug discovery for a variety of diseases, including neurodegenerative disorders and cancer, studies specifically involving this compound have not been reported in the scientific literature. frontiersin.orgresearchgate.net

Exploration of Other Enzyme Targets

No published studies were found that describe the exploration of this compound as an inhibitor or modulator of any other specific enzyme targets. The utility of this compound as a molecular scaffold for targeting other enzymes has not been documented in accessible research.

Contributions to Antiviral Research, particularly against β-Coronaviruses

There is no evidence in the available scientific literature to suggest that this compound has been investigated for its antiviral properties, specifically against β-Coronaviruses or any other viral families. nih.govnih.gov Research on antiviral agents for coronaviruses has explored a wide range of chemical structures, but this particular sulfonamide derivative is not mentioned. rsc.orgfrontiersin.orgbiorxiv.org

Role in Anticancer Agent Discovery

Investigational Applications in Neurodegenerative and Demyelinating Diseases

No research has been published on the investigational use of this compound for neurodegenerative or demyelinating diseases. While GSK3 inhibitors and other molecular entities are actively being researched for these conditions, there are no specific studies linking this compound to therapeutic development in this area. nih.govnih.gov

Advanced Characterization and Structural Biology of 3,3 Difluorocyclobutyl Methanesulfonamide Derivatives

High-Resolution Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Structural Confirmation

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of novel chemical entities. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to provide detailed information about the atomic connectivity and molecular weight of (3,3-Difluorocyclobutyl)methanesulfonamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular insights into the chemical environment of individual atoms within a molecule. For a compound like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the protons on the cyclobutyl ring, the methylene bridge, and the methyl group of the methanesulfonamide (B31651) moiety. The chemical shifts and coupling patterns of the cyclobutyl protons would be complex due to the geminal difluoro substitution and the puckered nature of the four-membered ring. The methylene protons adjacent to the sulfonamide group would likely appear as a triplet, coupling with the adjacent methine proton on the cyclobutyl ring. The methyl protons of the sulfonamide group would typically appear as a singlet in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbon atom bearing the two fluorine atoms (C3 of the cyclobutyl ring) would exhibit a characteristic triplet in the ¹³C NMR spectrum due to ¹JCF coupling. The other carbons of the cyclobutyl ring, the methylene carbon, and the methyl carbon of the sulfonamide would also have distinct chemical shifts.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique. It would show a single resonance for the two equivalent fluorine atoms, and the coupling patterns with neighboring protons would further confirm the structure. The chemical shift of the fluorine atoms provides information about their electronic environment.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a this compound Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ (Sulfonamide) | ~ 2.9 - 3.1 (s) | ~ 40 - 42 |

| CH₂ (Bridge) | ~ 3.2 - 3.4 (d) | ~ 45 - 48 |

| CH (Cyclobutyl) | ~ 2.5 - 2.7 (m) | ~ 30 - 33 |

| CH₂ (Cyclobutyl) | ~ 2.2 - 2.4 (m) | ~ 35 - 38 |

| CF₂ | - | ~ 120 - 125 (t) |

Note: The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). The data presented are hypothetical and representative for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can offer valuable structural information. For sulfonamides, common fragmentation pathways include the cleavage of the S-N bond and the loss of SO₂. The presence of the difluorocyclobutyl moiety would lead to characteristic fragment ions, aiding in the structural confirmation.

Table 2: Representative Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Fragmentation |

| [M+H]⁺ | 198.0496 | 198.0498 | Molecular Ion |

| [M-SO₂NH]⁺ | 119.0605 | 119.0607 | Loss of sulfonamide group |

| [C₄H₅F₂]⁺ | 87.0354 | 87.0355 | Difluorocyclobutyl fragment |

Note: The m/z values are hypothetical and representative. HRMS data is typically reported to four decimal places.

X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography is a powerful technique that provides a three-dimensional atomic-resolution structure of a molecule, including how a drug candidate binds to its protein target. nih.gov Obtaining a crystal structure of a this compound derivative in complex with its target protein is a key step in structure-based drug design.

The process involves co-crystallizing the purified protein with the inhibitor or soaking the inhibitor into pre-formed protein crystals. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.

A high-resolution crystal structure can reveal:

The precise binding mode and conformation of the inhibitor within the active site.

Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between the inhibitor and the protein residues.

The interactions of the methanesulfonamide group, which often acts as a hydrogen bond donor and acceptor. For example, in many sulfonamide inhibitors of carbonic anhydrase, the sulfonamide moiety coordinates to the active site zinc ion. rcsb.org

Table 3: Representative Protein-Ligand Interactions for a Sulfonamide-Based Inhibitor from X-ray Crystallography

| Inhibitor Moiety | Protein Residue | Interaction Type | Distance (Å) |

| Sulfonamide NH₂ | Aspartic Acid (Side Chain) | Hydrogen Bond | 2.8 |

| Sulfonamide SO₂ | Valine (Backbone NH) | Hydrogen Bond | 3.1 |

| Cyclobutyl Ring | Leucine, Isoleucine | Hydrophobic Interaction | 3.5 - 4.0 |

| Fluorine Atoms | Phenylalanine | Orthogonal Dipole Interaction | 3.2 |

Note: This table presents hypothetical data based on common interactions observed for sulfonamide inhibitors in protein active sites. The specific residues and distances would vary depending on the protein target.

Mechanistic Investigations through Biophysical Techniques

Biophysical techniques are employed to study the mechanistic details of the interaction between a drug candidate and its target protein in solution. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the inhibitor's potency and mechanism of action.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure the binding kinetics (association and dissociation rates) and affinity of a ligand to a target protein that is immobilized on a sensor chip. xantec.com By flowing different concentrations of the this compound derivative over the immobilized protein, one can monitor the binding in real-time. The resulting sensorgram provides the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). reichertspr.com

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. labmanager.com By titrating the inhibitor into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS) of the interaction. labmanager.com This provides a complete thermodynamic profile of the binding event, revealing the driving forces behind the interaction (whether it is enthalpy-driven or entropy-driven).

Table 4: Representative Biophysical Data for the Interaction of a this compound Derivative with its Target Protein

| Technique | Parameter | Value |

| SPR | kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| kₑ (s⁻¹) | 3.0 x 10⁻³ | |

| Kₑ (nM) | 20 | |

| ITC | Kₐ (M⁻¹) | 5.2 x 10⁷ |

| n (stoichiometry) | 1.05 | |

| ΔH (kcal/mol) | -8.5 | |

| -TΔS (kcal/mol) | -2.1 | |

| ΔG (kcal/mol) | -10.6 |

Note: The data presented are hypothetical and representative for a potent inhibitor. kₐ: association rate constant; kₑ: dissociation rate constant; Kₑ: equilibrium dissociation constant; Kₐ: association constant; n: stoichiometry; ΔH: enthalpy change; ΔS: entropy change; ΔG: Gibbs free energy change.

These biophysical techniques provide a quantitative understanding of the inhibitor's binding mechanism, which is essential for establishing structure-activity relationships (SAR) and for optimizing lead compounds. The combination of high-resolution structural data from NMR and X-ray crystallography with the mechanistic insights from biophysical studies provides a comprehensive picture of the molecular basis of action for this compound derivatives.

Future Directions and Emerging Research Avenues for 3,3 Difluorocyclobutyl Methanesulfonamide

Innovation in Green Chemistry and Sustainable Synthetic Routes

The synthesis of complex fluorinated molecules often relies on traditional methods that can be resource-intensive and generate hazardous waste. jddhs.com Future research will increasingly focus on developing sustainable and environmentally benign synthetic pathways to (3,3-Difluorocyclobutyl)methanesulfonamide and its derivatives. researchgate.net This aligns with the twelve principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer solvents and reagents. jddhs.cominstituteofsustainabilitystudies.com

Key innovations are expected in the following areas:

Biocatalysis : The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions, often in aqueous media. mdpi.comlongdom.org Future work could identify or engineer enzymes capable of facilitating key steps in the synthesis of the difluorocyclobutane ring or the formation of the sulfonamide linkage, thereby reducing reliance on harsh reagents and organic solvents. nih.govanveshanaindia.comcontractpharma.comnumberanalytics.com

Photochemistry : Light-induced reactions are a powerful tool in green chemistry, using photons as a "traceless" reagent to activate molecules. numberanalytics.comresearchgate.net Photochemical routes, such as [2+2] cycloadditions, could provide novel and efficient methods for constructing the cyclobutane (B1203170) core. symeres.comacs.org Recent advances in heterogeneous photocatalysis also offer improved catalyst recycling and stability. rsc.org

Flow Chemistry : Continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate scaling up. Integrating photochemical or biocatalytic steps into a continuous flow system could lead to a highly efficient and sustainable manufacturing process for these compounds.

| Methodology | Traditional Approach | Potential Green Chemistry Approach | Key Sustainability Benefit |

|---|---|---|---|

| Catalysis | Use of stoichiometric, often hazardous, reagents. | Biocatalysis (use of enzymes) or recyclable heterogeneous catalysts. anveshanaindia.comrsc.org | Reduced waste, milder reaction conditions, high selectivity. longdom.org |

| Energy Source | Thermal heating, often requiring significant energy input. | Photochemistry, using visible light or sunlight as a renewable energy source. acs.org | Reduced energy consumption and use of a renewable resource. numberanalytics.com |

| Solvents | Use of volatile, often toxic, organic solvents (e.g., dichloromethane). jddhs.com | Application of safer, bio-based solvents (e.g., water, ethanol) or solvent-free conditions. jddhs.commdpi.com | Reduced environmental pollution and worker exposure. researchgate.net |

| Process Design | Batch processing with potential for thermal runaways and inefficiencies in scaling. | Continuous flow chemistry for enhanced safety, control, and scalability. | Improved process efficiency and safety. nih.gov |

Exploration of Stereochemical Influence and Chiral Resolution

While the parent this compound is achiral, the introduction of additional substituents can create one or more stereocenters. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological targets like enzymes and receptors. youtube.com It is well-established that different enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. nih.govnih.govnih.govbiomedgrid.com One enantiomer may be responsible for the therapeutic effect, while the other could be inactive or even harmful. numberanalytics.combiomedgrid.com

Therefore, a significant future direction is the synthesis of chiral derivatives and the subsequent investigation of their stereochemical properties. This involves two main stages:

Chiral Resolution : For racemic mixtures, separation into individual enantiomers is essential. Future work will employ established and advanced techniques for this purpose.

Stereoselective Synthesis : Developing synthetic methods that directly produce a single desired enantiomer is a more efficient and sustainable approach than resolving a mixture.

The critical importance of this research is underscored by regulatory trends, which strongly favor the development of single-enantiomer drugs to maximize therapeutic benefit and minimize potential adverse effects. americanpharmaceuticalreview.commdpi.comwisdomlib.org

| Technique | Principle | Application Focus |

|---|---|---|

| Diastereomeric Crystallization | A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. | Large-scale separation where applicable; requires suitable resolving agents. |

| Chiral Chromatography | Separation of enantiomers is achieved on a chromatographic column containing a chiral stationary phase (CSP). High-Performance Liquid Chromatography (HPLC) is a common platform. americanpharmaceuticalreview.com | Both analytical and preparative scale; widely applicable for purity determination and isolation. americanpharmaceuticalreview.com |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer in a racemic mixture, allowing the reacted and unreacted enantiomers to be separated. | A green chemistry approach that leverages the high stereoselectivity of biocatalysts. numberanalytics.com |

Expansion into Novel Biological Target Classes and Disease Areas

The true value of the this compound scaffold lies in its potential for broad therapeutic application. The sulfonamide functional group is a well-known pharmacophore present in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents. The difluorocyclobutyl moiety, meanwhile, can favorably modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions.

A recent breakthrough has been the development of difluorocyclobutyl derivatives as potent and selective small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes. acs.orgresearchgate.netnih.govfigshare.com These compounds demonstrated excellent preclinical pharmacology, highlighting the potential of this scaffold in metabolic diseases. nih.gov

Future research will focus on systematically exploring derivatives of this compound against a wider range of biological targets. By creating libraries of analogs with diverse substitutions, researchers can screen for activity in numerous disease areas.

| Therapeutic Area | Potential Target Class | Rationale |

|---|---|---|

| Oncology | Kinases, Carbonic Anhydrases, Cell Cycle Proteins | Sulfonamides are established inhibitors of targets like carbonic anhydrase and are common in kinase inhibitor designs. |

| Infectious Diseases | Bacterial Dihydropteroate Synthase, Viral Proteases | The sulfonamide core is classic in antibacterial agents (sulfa drugs). Fluorination can enhance cell penetration and metabolic stability. |

| Inflammation & Immunology | Cyclooxygenase (COX) enzymes, Cytokine Receptors | Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents possess a sulfonamide moiety. |

| Neurology | Ion Channels, GPCRs, Enzymes (e.g., MAO) | The ability of the difluoro-group to modulate pKa and lipophilicity is valuable for designing CNS-penetrant drugs. |

Application in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs)

The unique structural and physicochemical properties of the this compound scaffold make it highly suitable for modern drug discovery platforms like Fragment-Based Drug Discovery (FBDD) and the design of Proteolysis-Targeting Chimeras (PROTACs).

In FBDD , small, low-complexity molecules ("fragments") are screened for weak but efficient binding to a biological target. wikipedia.orgpharmafeatures.com These initial hits are then grown or linked to generate potent lead compounds. drughunter.com The this compound motif, being relatively small and possessing desirable properties like controlled lipophilicity and polarity, is an ideal candidate for inclusion in fragment libraries. acs.org

| Platform | Potential Role of the Scaffold | Anticipated Advantage |

|---|---|---|

| Fragment-Based Drug Discovery (FBDD) | As a core fragment in a screening library. drughunter.com | Provides a 3D-shaped, polar, and lipophilic starting point for hit-to-lead campaigns. acs.org |

| Targeted Protein Degradation (PROTACs) | Incorporation into the target-binding ligand. | Enhance binding affinity, selectivity, and pharmacokinetic properties. |

| Use within the linker structure. | Modulate solubility, conformational rigidity, and cell permeability of the PROTAC. | |

| Incorporation into the E3 ligase ligand. | Optimize binding to the E3 ligase and improve overall drug-like properties. |

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govfrontiersin.org For the this compound scaffold, these computational tools offer immense potential for future development.

Generative AI models can explore vast chemical space to design novel derivatives de novo, proposing structures with optimized properties for a specific biological target. oup.comnih.gov Predictive ML models can be trained on experimental data to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new virtual compounds before they are synthesized, thus prioritizing resources for the most promising candidates. acs.orgnih.govspringernature.comdigitellinc.comnih.gov

| AI/ML Application | Specific Task | Expected Outcome |

|---|---|---|

| Generative Models (e.g., RNNs, GANs) | De novo design of novel analogs based on the core scaffold. danaher.com | Rapid identification of novel structures with high predicted potency and selectivity. nih.gov |

| Predictive Modeling (QSPR/QSAR) | Prediction of ADME properties (solubility, permeability, metabolic stability) and activity. acs.orgnih.gov | Prioritization of synthetic targets, reducing late-stage attrition. nih.gov |

| Retrosynthesis Prediction | Identification and optimization of synthetic pathways. engineering.org.cn | Discovery of more efficient, cost-effective, and sustainable manufacturing routes. cas.orgpreprints.org |

| Active Learning | Intelligently guides which compounds to synthesize and test next to most efficiently build predictive models. | Accelerated optimization cycles and reduced experimental costs. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for (3,3-difluorocyclobutyl)methanesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using (3,3-difluorocyclobutyl)methanol and methanesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Optimizing stoichiometry (1:1.2 molar ratio of alcohol to sulfonyl chloride) and temperature (0–5°C) minimizes side reactions like hydrolysis . Characterization via H/F NMR confirms the absence of unreacted starting materials.

- Key Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 85–90 |

| Solvent | Anhydrous DCM | — |

| Reaction Time | 4–6 hours | — |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodology :

- NMR : F NMR shows two equivalent fluorine atoms at δ -110 to -115 ppm (cyclobutyl CF), while H NMR reveals cyclobutyl CH protons as a multiplet (δ 2.5–3.0 ppm) and sulfonamide NH as a broad singlet (δ 5.5–6.0 ppm) .

- IR : Strong S=O stretches at 1150–1350 cm confirm sulfonamide formation .

- Contamination Check : LC-MS (ESI+) detects impurities like unreacted methanol derivative (m/z 133.1) or over-sulfonated byproducts.

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Stability studies in buffered solutions (pH 2–10, 25–60°C) show degradation via sulfonamide hydrolysis. HPLC tracking at 254 nm quantifies degradation products.

- Key Findings :

- pH 7.4 (37°C) : >90% stability over 72 hours.

- pH 2 (60°C) : Rapid hydrolysis (t = 8 hours) to (3,3-difluorocyclobutyl)methanol and sulfonic acid .

Advanced Research Questions

Q. What role does the difluorocyclobutyl moiety play in enhancing target binding affinity in enzyme inhibition studies?

- Mechanistic Insight : The cyclobutyl ring’s rigidity pre-organizes the sulfonamide group for optimal hydrogen bonding with catalytic residues (e.g., in IDH1 inhibitors). Fluorine atoms increase lipophilicity (logP ~1.5) and metabolic stability, as seen in TIBSOVO® derivatives targeting IDH1 mutations in leukemia .

- Experimental Design : Compare IC values of fluorinated vs. non-fluorinated analogs using enzymatic assays (e.g., NADPH depletion in IDH1 R132H mutants) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Analysis Framework :

Purity Verification : Reanalyze batches via chiral HPLC to detect enantiomeric impurities (e.g., highlights stereoisomer-specific activity differences).

Assay Conditions : Test activity under varying redox conditions (e.g., glutathione levels may reduce sulfonamide reactivity) .

Target Selectivity : Use CRISPR-edited cell lines to confirm off-target effects (e.g., cross-reactivity with IDH2).

Q. What computational strategies predict the compound’s interactions with novel biological targets?

- Methodology :

- Docking Studies : Glide SP/XP (Schrödinger) models sulfonamide H-bonding with kinase ATP pockets (e.g., RORγt modulators).

- MD Simulations : 100-ns trajectories assess cyclobutyl ring conformational stability in binding sites .

- Validation : Correlate computational binding scores (ΔG) with experimental IC values from kinase profiling panels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.